Cas no 1049293-18-6 (2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide)

2-(4-Ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound featuring a phenylacetamide core substituted with an ethoxy group at the para position and a 3-methylisoxazol-5-yl moiety as the amide nitrogen substituent. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the isoxazole ring may contribute to binding interactions in biological systems. The compound’s well-defined structure and synthetic accessibility make it a valuable candidate for further pharmacological exploration or as a reference standard in analytical applications.
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide structure
1049293-18-6 structure
Product Name:2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
CAS No:1049293-18-6
MF:C14H16N2O3
MW:260.288443565369
CID:6207754
PubChem ID:45284620
Update Time:2025-10-24

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
    • AKOS024494523
    • 1049293-18-6
    • F5067-0152
    • 2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide
    • VU0633083-1
    • Inchi: 1S/C14H16N2O3/c1-3-18-12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-19-14/h4-8H,3,9H2,1-2H3,(H,15,17)
    • InChI Key: MSAZRTWIFIDKRN-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1)CC(NC1=CC(C)=NO1)=O

Computed Properties

  • Exact Mass: 260.116
  • Monoisotopic Mass: 260.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4A^2
  • XLogP3: 2.2

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide Pricemore >>

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Additional information on 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Introduction to 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS No. 1049293-18-6)

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide, identified by its CAS number 1049293-18-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of an acetamide moiety linked to a 4-ethoxyphenyl group, further substituted with a 3-methyl-1,2-oxazol-5-yl moiety. The unique combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.

The acetamide functional group is well-known for its role as a pharmacophore in numerous bioactive molecules. Its amide bond not only contributes to the solubility and metabolic stability of the compound but also serves as a hinge region for protein interactions. In contrast, the 4-ethoxyphenyl group introduces a hydrophobic aromatic ring system that can engage in π-stacking interactions and hydrophobic binding pockets within biological targets. The presence of the 3-methyl-1,2-oxazol-5-yl substituent adds another layer of structural complexity, potentially influencing both the electronic properties and binding affinity of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the acetamide moiety may interact with polar residues in protein active sites, while the aromatic system of the 4-ethoxyphenyl group could occupy hydrophobic pockets. The 3-methyl-1,2-oxazol-5-yl moiety, being electron-rich due to the oxazole ring, might engage in hydrogen bonding or metal coordination interactions, depending on the target protein.

In light of these structural features, researchers have been exploring the potential applications of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide in various therapeutic areas. One particularly promising avenue is its investigation as a modulator of enzyme activity. Enzymes play critical roles in numerous biological pathways, and small molecules that can selectively inhibit or activate these enzymes hold great therapeutic potential. The unique structural motifs present in this compound make it a versatile scaffold for designing enzyme inhibitors with high specificity and potency.

For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are overactive in various cancers. The combination of the acetamide, 4-ethoxyphenyl, and 3-methyl-1,2-oxazol-5-yl groups allows for fine-tuning of electronic properties and hydrogen bonding capabilities, enabling precise targeting of active sites on kinases. Additionally, recent preclinical data suggests that analogs of this compound may also interact with other signaling proteins involved in inflammation and immune responses.

The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS No. 1049293-18-6) presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving condensation reactions, cyclization processes, and functional group transformations are typically employed to construct the desired molecule. Advances in synthetic methodologies have enabled more efficient and scalable production methods for such compounds, facilitating their use in both academic research and industrial applications.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Initial pharmacokinetic studies suggest that 2-(4-hydroxyphenyl)-N-(3-methyl-benzimidazole acetamide) exhibits moderate solubility in water and moderate oral bioavailability in animal models. These properties make it a promising candidate for further development into an orally administered therapeutic agent.

Furthermore, the potential for structure-based drug design offers exciting opportunities for optimizing this compound's properties. By leveraging high-resolution crystal structures or solution-based NMR data of protein-ligand complexes, medicinal chemists can rationally modify specific regions of the molecule to enhance its binding affinity or selectivity. This approach has been successfully applied to other complex molecules and holds great promise for improving the therapeutic index of compounds like CAS No 1049293 18 6.

The role of computational tools cannot be overstated in modern drug discovery efforts. Software packages capable of predicting molecular properties such as solubility、metabolic stability、and blood-brain barrier penetration allow researchers to prioritize compounds based on their likelihood of success before investing significant resources into experimental validation. These tools have become indispensable for managing large libraries of compounds during hit identification campaigns。

In conclusion,CAS No 1049293 18 6, known chemically as *2-(4-hydroxyphenyl)-N-(3-methyl-benzimidazole acetamide)*,is a structurally intriguing molecule with significant potential as a pharmaceutical lead.* Its unique combination of functional groups provides multiple opportunities for interaction with biological targets,making it an attractive candidate for further exploration.* With continued advancements in synthetic chemistry,computational modeling,and *pharmacokinetic studies,*this compound*holds promise*for contributing to novel therapeutic strategies across various diseases.* As research progresses,*it*will be essential*to remain vigilant*in optimizing its properties*to ensure maximal efficacy while minimizing potential side effects.* By integrating insights from multiple disciplines,*the scientific community can unlock the full therapeutic potential*of this promising scaffold.*

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